molecular formula C12H15NO2 B1296099 N-(2,4-Dimethylphenyl)-3-oxobutanamide CAS No. 97-36-9

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Cat. No. B1296099
CAS RN: 97-36-9
M. Wt: 205.25 g/mol
InChI Key: HGVIAKXYAZRSEG-UHFFFAOYSA-N
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Patent
US08030519B2

Procedure details

After the pressure drop (column 1: approx. 45 mbar, column 2: approx. 25 mbar) und the temperature profile (73-77° C.) had stabilized, m-xylidine (16.9 kg/h) was fed to the 2nd plate and diketene (total 12.0 kg/h) to plate Nos. 14, 15 and 16 of the first column. The diketene feed was started only after the xylidine-containing reflux had reached plate No. 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1.NC1C=CC=C(C)C=1C>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:13]([CH2:12][C:11]([CH3:10])=[O:15])=[O:14])=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
und the temperature profile (73-77° C.)
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
Smiles
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.